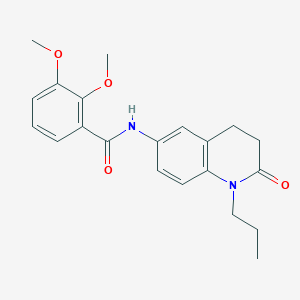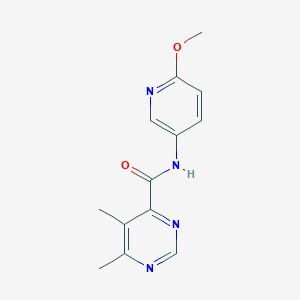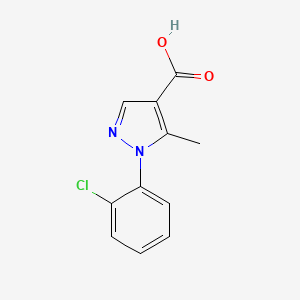
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound features a benzene ring substituted with chlorine, methyl groups, and a morpholinylpropyl group attached to a sulfonamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The chlorine atom on the benzene ring can be reduced to form aniline derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as iron powder or hydrogen gas in the presence of a catalyst are employed.
Substitution: Typical reagents include nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: 4-chloro-2,5-dimethylbenzenesulfonyl chloride or 4-chloro-2,5-dimethylbenzenesulfonic acid.
Reduction: 4-chloro-2,5-dimethylaniline.
Substitution: Nitro derivatives or additional halogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various organic reactions.
Biology: In biological research, 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can be used as a probe to study enzyme inhibition or as a potential inhibitor for specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with antibacterial, antifungal, or anti-inflammatory properties.
Industry: In the materials industry, this compound can be used in the production of polymers, coatings, and other advanced materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing the catalysis of specific biochemical reactions. The molecular targets and pathways involved would vary based on the biological system and the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
4-chloro-2,5-dimethylbenzenesulfonamide
4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Uniqueness: 4-Chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to its specific combination of substituents on the benzene ring, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups, along with the morpholinylpropyl group, provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide](/img/structure/B2856985.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
amine](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)



![3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B2857001.png)
![methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2857002.png)


